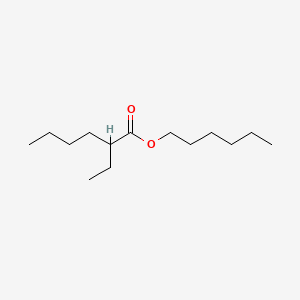
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid is a synthetic organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a bromine and chlorine substituted phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino group is then coupled with a butyric acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Phenyl Ring: The phenyl ring with bromine and chlorine substituents is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-(2-bromo-5-chlorophenyl)butyric Acid depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound could modulate biochemical pathways related to its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the bromine and chlorine substituents.
4-(2-bromo-5-chlorophenyl)butyric Acid: Lacks the Boc-protected amino group.
3-amino-4-(2-bromo-5-chlorophenyl)butyric Acid: Lacks the Boc protection.
Propriétés
Formule moléculaire |
C15H19BrClNO4 |
|---|---|
Poids moléculaire |
392.67 g/mol |
Nom IUPAC |
4-(2-bromo-5-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19BrClNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(17)4-5-12(9)16/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
DTBUIZZKUKMOMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


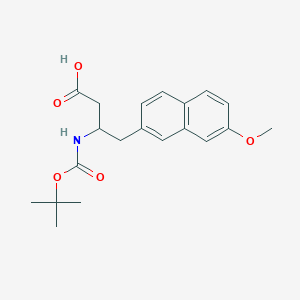

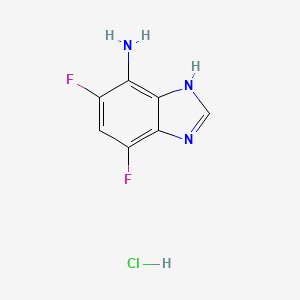
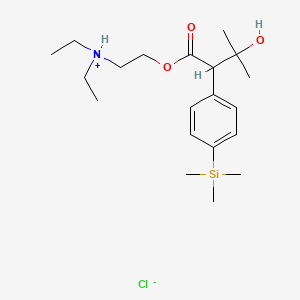
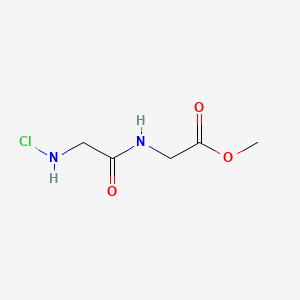
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)


![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)

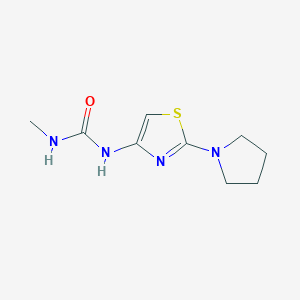
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
